N-[(E)-(dimethylamino)methylidene]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
This compound, also known by its CAS Number 478259-83-5, is a chemical with the molecular formula C15H14FN3O2 . It has a molecular weight of 287.29 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3/b18-9+ . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Cytotoxic Activity
Research on carboxamide derivatives of benzo[b][1,6]naphthyridines indicates that compounds with similar structures have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxic properties, with some derivatives showing significant potential for cancer treatment due to their ability to inhibit the growth of murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines at nanomolar concentrations (Deady et al., 2003).
Material Science Applications
In the field of material science, the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been explored. These polymers demonstrate excellent solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible, and strong films. These properties suggest their potential use in high-performance materials and coatings (Liu et al., 2013).
Chemical Synthesis and Reactivity
Studies on the reactivity of N-[(dimethylamino)methylidene] derivatives highlight their utility as intermediates in the synthesis of complex chemical structures, including novel triazepines, pyrimidines, and azoles. These compounds exhibit a range of biological activities, including antifungal properties, indicating their potential for pharmaceutical development (Khodairy et al., 2016).
Advanced Polymeric Materials
Research into aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone highlights the development of polymers with enhanced solubility and thermal properties. These materials show promise for applications in advanced coatings, films, and engineering plastics (Yang et al., 1999).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-19(2)9-18-15(21)13-7-11(8-17-13)14(20)10-3-5-12(16)6-4-10/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERKZRIOARWJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818697 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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